1-(2-Bromoethoxy)-2-nitrobenzene
Overview
Description
1-(2-Bromoethoxy)-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom, an ethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrophenol to form 2-bromo-1-nitrobenzene, followed by the reaction with ethylene oxide to introduce the ethoxy group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Products include 1-(2-azidoethoxy)-2-nitrobenzene or 1-(2-thiocyanatoethoxy)-2-nitrobenzene.
Reduction: The major product is 1-(2-bromoethoxy)-2-aminobenzene.
Oxidation: The major product is 1-(2-bromoethoxy)-2-nitrobenzoic acid.
Scientific Research Applications
1-(2-Bromoethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, aiding in the study of biological processes.
Industry: The compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-2-nitrobenzene depends on the specific application and the target molecule. In general, the bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. The ethoxy group provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a nitro group.
1-(2-Bromoethoxy)-2-bromobenzene: Contains two bromine atoms instead of a nitro group.
1-(2-Bromoethoxy)-2-methoxybenzene: Contains a methoxy group instead of a nitro group.
Uniqueness: 1-(2-Bromoethoxy)-2-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOFWSHLRKOJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309654 | |
Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-37-8 | |
Record name | 18800-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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